Scoulerine

Description

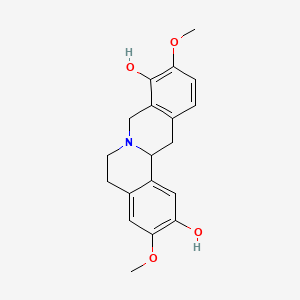

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWVMRVOBAFFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895057 | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-72-5, 605-34-5, 6451-73-6 | |

| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoulerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scoulerine's Mechanism of Action in Cancer Cells: A Technical Guide

An In-depth Examination of the Core Molecular Mechanisms for Researchers and Drug Development Professionals

Introduction

Scoulerine, a protoberberine isoquinoline alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and antiproliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular level. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents for cancer treatment. This document synthesizes key findings on this compound's impact on critical cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.

Core Mechanism of Action: Multi-faceted Targeting of Cancer Cell Proliferation

This compound exerts its anticancer effects through a multi-pronged approach that disrupts fundamental processes necessary for tumor growth and survival. The primary mechanisms identified include the induction of cell cycle arrest, the activation of programmed cell death (apoptosis), and the modulation of critical signaling pathways that govern cell proliferation and survival.

Disruption of Microtubule Structure and Mitotic Arrest

A key aspect of this compound's activity is its interference with the microtubule network within cancer cells.[1] This disruption leads to a breakdown of the microtubule structure, which is essential for the formation of the mitotic spindle during cell division. Consequently, this compound acts as a potent antimitotic compound, inducing an arrest of the cell cycle in the G2 or M phase.[1] This is correlated with increased phosphorylation of histone H3 at Ser10, a marker for mitosis.

Induction of Cell Cycle Arrest at the G2/M Checkpoint

This compound's interference with microtubule dynamics triggers a cell cycle checkpoint response. In leukemic cell lines such as Jurkat and MOLT-4, treatment with this compound leads to a significant accumulation of cells in the G2/M phase. For instance, in Jurkat cells treated with 5 µM of this compound, the proportion of cells in the G2/M phase increased from 24% in control cells to 49%. This cell cycle arrest is mediated by the activation of the ATR/ATM kinase-dependent checkpoint signaling pathway, as evidenced by the increased phosphorylation of Chk1 at Ser345 and Chk2 at Thr68.

Activation of Apoptosis via Intrinsic and Extrinsic Pathways

Beyond halting cell cycle progression, this compound actively induces apoptosis in cancer cells.[2] This programmed cell death is characterized by several key events, including the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases. This compound treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3/7), suggesting the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, in p53 wild-type cells like MOLT-4, this compound treatment results in the upregulation of the p53 tumor suppressor protein, a key regulator of apoptosis. In renal cell carcinoma (RCC), this compound has been shown to promote apoptosis by increasing the levels of the pro-apoptotic protein Bax.[2]

Modulation of Key Signaling Pathways

Recent studies have begun to elucidate the specific signaling pathways targeted by this compound. In renal cell carcinoma, this compound has been found to significantly suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This inhibition is linked to its interaction with the Solute Carrier Family 6 Member 3 (SLC6A3), which has been identified as a promising therapeutic target of this compound in RCC.[2] Competitive inhibition of the this compound-SLC6A3 interaction was shown to reduce the inhibitory effect of this compound on RCC cell viability.[2][3] Additionally, in ovarian cancer cells, this compound has been reported to downregulate the upstream PI3K/Akt/mTOR signaling axis.[4]

Quantitative Data on this compound's Efficacy

The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the available data on IC50 values, apoptosis induction, and cell cycle arrest.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| Jurkat | Leukemia | 2.7 - 6.5 | XTT | |

| MOLT-4 | Leukemia | 2.7 - 6.5 | XTT | |

| Raji | Leukemia | 2.7 - 6.5 | XTT | |

| HL-60 | Leukemia | 2.7 - 6.5 | XTT | |

| U-937 | Leukemia | 2.7 - 6.5 | XTT | |

| HEL 92.1.7 | Leukemia | 2.7 - 6.5 | XTT | |

| A549 | Lung Carcinoma | >10 (at 10µM, proliferation was negatively impacted) | xCELLigence | |

| A2780 | Ovarian Carcinoma | >10 (at 10µM, proliferation was negatively impacted) | xCELLigence | |

| SK-BR-3 | Breast Adenocarcinoma | >10 (at 10µM, proliferation was negatively impacted) | xCELLigence | |

| MCF-7 | Breast Adenocarcinoma | >10 (at 10µM, proliferation was negatively impacted) | xCELLigence | |

| 769-P | Renal Cell Carcinoma | Time and dose-dependent inhibition | Not specified | [2] |

| 786-O | Renal Cell Carcinoma | Time and dose-dependent inhibition | Not specified | [2] |

Table 2: Apoptosis Induction by this compound in Leukemic Cell Lines (24h treatment)

| Cell Line | This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |

| Jurkat | 0 | 4 | 5 | |

| 2.5 | 8 | 15 | ||

| 5 | 22 | 21 | ||

| 10 | 24 | 21 | ||

| 15 | 22 | 19 | ||

| 20 | 23 | 22 | ||

| MOLT-4 | 0 | 3 | 5 | |

| 2.5 | 4 | 14 | ||

| 5 | 9 | 20 | ||

| 10 | 16 | 27 | ||

| 15 | 14 | 26 | ||

| 20 | 13 | 28 |

Table 3: Cell Cycle Distribution in Jurkat Cells after this compound Treatment (16h)

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (mock-treated) | 45 | 31 | 24 | |

| 5 µM this compound | 29 | 22 | 49 |

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways affected by this compound in cancer cells.

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's mechanism of action are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well flat-bottom microplate

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

-

Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blotting for Protein Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-Chk1, anti-phospho-Chk1, etc.)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Anti-Metastatic Potential: An Area for Future Investigation

While the effects of this compound on cell proliferation, cell cycle, and apoptosis are increasingly well-documented, its potential to inhibit cancer cell metastasis is less understood. Metastasis is a complex multi-step process involving cell migration, invasion, and colonization at distant sites. Key molecular players in metastasis include matrix metalloproteinases (MMPs), which degrade the extracellular matrix, and the process of epithelial-mesenchymal transition (EMT). To date, there is a lack of specific studies investigating the effects of this compound on these processes. Future research should aim to address this gap by exploring this compound's impact on cancer cell migration and invasion using assays such as the wound-healing assay and transwell invasion assay, and by examining its effects on the expression and activity of MMPs and key EMT markers.

Conclusion

This compound demonstrates significant anticancer potential by targeting multiple facets of cancer cell biology. Its ability to disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis through both intrinsic and extrinsic pathways underscores its promise as a therapeutic candidate. Furthermore, the identification of its inhibitory effects on the MAPK and PI3K/Akt/mTOR signaling pathways provides a deeper understanding of its molecular targets. The quantitative data presented in this guide offer a benchmark for its efficacy in various cancer cell lines. While further research is required to fully elucidate its anti-metastatic properties and to validate its effects in in vivo models, the existing evidence strongly supports the continued investigation of this compound as a novel anticancer agent.

References

Scoulerine: A Linchpin in Alkaloid Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Scoulerine, a protoberberine alkaloid, stands as a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs). Its central position in these complex metabolic pathways makes it a key target for synthetic biology and metabolic engineering efforts aimed at the production of high-value pharmaceuticals, including the antimicrobial agent berberine, the antitussive and potential anticancer drug noscapine, and the antimicrobial and anti-inflammatory compound sanguinarine. This guide provides a comprehensive technical overview of scoulerine's role as a precursor, detailing the enzymatic conversions, quantitative data, experimental protocols, and regulatory networks that govern the synthesis of these medicinally important alkaloids.

The Central Role of (S)-Scoulerine in Benzylisoquinoline Alkaloid Biosynthesis

The journey to a diverse array of bioactive alkaloids begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to (S)-reticuline, the universal precursor to most BIAs. The pivotal transformation of (S)-reticuline to (S)-scoulerine is catalyzed by the flavin-dependent enzyme, Berberine Bridge Enzyme (BBE). This reaction is a key committed step, channeling the metabolic flux towards the synthesis of protoberberine, benzophenanthridine, and phthalideisoquinoline alkaloids.[1][2]

From (S)-scoulerine, the biosynthetic pathways diverge to produce a rich tapestry of alkaloid structures. The subsequent sections will delve into the specific enzymatic transformations that lead to the synthesis of berberine, noscapine, and sanguinarine, highlighting the key enzymes and their characteristics.

Biosynthetic Pathways from (S)-Scoulerine

Berberine Biosynthesis

The biosynthesis of berberine from (S)-scoulerine involves a sequence of methylation, methylenedioxy bridge formation, and oxidation reactions.

-

(S)-Scoulerine to (S)-Tetrahydrocolumbamine: The first step is the 9-O-methylation of (S)-scoulerine, catalyzed by (S)-scoulerine 9-O-methyltransferase (SMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

-

(S)-Tetrahydrocolumbamine to (S)-Canadine: The formation of the methylenedioxy bridge is catalyzed by a cytochrome P450-dependent enzyme, (S)-canadine synthase (a member of the CYP719A family) .[4][5] This enzyme facilitates an oxidative cyclization reaction.

-

(S)-Canadine to Berberine: The final step is the oxidation of (S)-canadine to berberine, a reaction catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX) .[6]

Noscapine Biosynthesis

The biosynthetic pathway to noscapine is more complex and involves a series of reactions that modify the protoberberine scaffold of (S)-scoulerine.

-

(S)-Scoulerine to (S)-Canadine: The initial steps are identical to the berberine pathway, involving the action of SMT and canadine synthase.[7]

-

(S)-Canadine to (S)-N-methylcanadine: The nitrogen atom of (S)-canadine is methylated by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) , using SAM as the methyl donor.[7][8]

-

Downstream Conversions: A series of subsequent enzymatic steps, including hydroxylations, oxidations, and rearrangements, convert (S)-N-methylcanadine into noscapine. A 10-gene cluster responsible for the conversion of (S)-canadine to noscapine has been identified in opium poppy.[8][9][10][11]

Sanguinarine Biosynthesis

The pathway to sanguinarine, a benzophenanthridine alkaloid, also diverges from (S)-scoulerine.

-

(S)-Scoulerine to (S)-Cheilanthifoline and (S)-Stylopine: The formation of two methylenedioxy bridges on the this compound backbone is catalyzed by two distinct cytochrome P450 enzymes: (S)-cheilanthifoline synthase and (S)-stylopine synthase (both are CYP719A enzymes) .[12]

-

(S)-Stylopine to Protopine: (S)-Stylopine is then converted to protopine through the action of (S)-stylopine N-methyltransferase (TNMT) and subsequent enzymes.

-

Protopine to Sanguinarine: Protopine undergoes further enzymatic transformations, including hydroxylation and oxidation, to yield sanguinarine. The conversion of dihydrosanguinarine to sanguinarine is catalyzed by dihydrobenzophenanthridine oxidase .

Quantitative Data on Key Enzymes and Product Yields

The efficiency of alkaloid synthesis from this compound is dependent on the kinetic properties of the enzymes involved and the overall productivity of the engineered host system. The following tables summarize key quantitative data for the enzymes in the this compound-derived pathways and reported yields of the final alkaloid products in engineered Saccharomyces cerevisiae.

Table 1: Kinetic Parameters of Key Enzymes in this compound-Derived Alkaloid Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference(s) |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | - | - | 9.0 | - | Eschscholzia californica | [13] |

| (S)-Scoulerine 9-O-Methyltransferase (SMT) | (S)-Scoulerine | - | - | - | 8.9 | 35 | Berberis sp. | [3] |

| Canadine Synthase (CYP719A21) | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 | - | - | - | - | Papaver somniferum | [4] |

| Tetrahydroprotoberberine N-Methyltransferase (GfTNMT) | (S)-Stylopine | 138 | 0.72 | 5200 | 8.0 | 30 | Glaucium flavum | [14][15] |

| Tetrahydroprotoberberine N-Methyltransferase (GfTNMT) | Tetrahydroprotoberberine (THP) | - | 0.27 | - | 8.0 | 30 | Glaucium flavum | [14] |

Note: Comprehensive kinetic data for all enzymes is not consistently available in the literature. "-" indicates data not found.

Table 2: Production of this compound-Derived Alkaloids in Engineered Saccharomyces cerevisiae

| Product | Precursor(s) | Titer | Host Strain Engineering Highlights | Reference(s) |

| (S)-Scoulerine | (S)-Reticuline | >200% increase | ER compartmentalization of BBE | [16][17] |

| Berberine | Glucose | 1.08 mg/L | 19 engineered genes, fermentation optimization, and heating treatment | [18][19] |

| Noscapine | Glucose | ~2.2 mg/L | Over 30 engineered enzymes, optimization of enzyme expression, NADPH supply, and fermentation conditions | [3][8][20][21] |

| Sanguinarine | (S)-Reticuline | 448.64 mg/L | Intein-mediated temperature control, optimization of BBE, P450s, and flavoproteins | [2] |

| Chelerythrine | (S)-Reticuline | 0.34 µg/L | Multi-enzyme screening and optimization, metabolic pathway regulation, cofactor supply, and product transport | [22] |

Experimental Protocols

This section provides generalized methodologies for key experiments in the study and engineering of this compound-mediated alkaloid biosynthesis.

Heterologous Expression and Purification of a Key Enzyme: (S)-Scoulerine 9-O-Methyltransferase (SMT)

This protocol describes the general steps for producing and purifying a recombinant SMT enzyme for in vitro characterization.

-

Gene Cloning: The coding sequence of the SMT gene (e.g., from Coptis japonica or Thalictrum flavum) is amplified by PCR and cloned into an E. coli expression vector, such as pET or pGEX, which often include an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG when the culture reaches a specific optical density (e.g., OD600 of 0.6). The culture is then incubated for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are lysed by sonication or high-pressure homogenization.

-

Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a suitable elution buffer (e.g., high concentration of imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay, such as the Bradford assay.

In Vitro Enzyme Assay for SMT Activity

This protocol outlines the steps to measure the catalytic activity of the purified SMT enzyme.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5-8.9). The mixture contains the purified SMT enzyme, the substrate (S)-scoulerine, and the methyl donor S-adenosyl-L-methionine (SAM).

-

Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature (e.g., 35°C) for a specific time.

-

Reaction Termination and Product Extraction: The reaction is stopped, typically by the addition of a strong acid or an organic solvent. The product, (S)-tetrahydrocolumbamine, is then extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted product is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of product formed over time is used to calculate the enzyme's activity.

Metabolic Engineering of Saccharomyces cerevisiae for this compound Production

This protocol provides a general workflow for engineering yeast to produce (S)-scoulerine.

-

Strain Selection and Pathway Design: A suitable S. cerevisiae host strain is chosen. The biosynthetic pathway from a suitable starting metabolite (e.g., norlaudanosoline or (S)-reticuline) to (S)-scoulerine is designed, which requires the expression of the Berberine Bridge Enzyme (BBE).

-

Gene Synthesis and Plasmid Construction: The coding sequence for BBE, often codon-optimized for yeast expression, is synthesized. The gene is then cloned into a yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., pGAL1, pTEF1).

-

Yeast Transformation: The expression plasmid is transformed into the yeast host strain using a standard method, such as the lithium acetate/polyethylene glycol (LiAc/PEG) method.[1][23][24][25]

-

Cultivation and Fermentation: Transformed yeast cells are selected on appropriate media. For production, a starter culture is grown and then used to inoculate a larger volume of fermentation medium. The composition of the medium and the fermentation conditions (e.g., temperature, pH, aeration) are optimized to maximize product yield.[20]

-

Extraction and Analysis of this compound: After fermentation, the yeast cells and/or the culture medium are harvested. This compound is extracted using appropriate solvents and quantified by HPLC or LC-MS.

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound and other BIAs is tightly regulated at the transcriptional level. Several families of transcription factors have been identified to play crucial roles in controlling the expression of the biosynthetic genes.

-

WRKY Transcription Factors: These transcription factors bind to W-box cis-acting elements (TTGACC/T) found in the promoters of many BIA biosynthetic genes.[4][16][17][22][26][27]

-

basic Helix-Loop-Helix (bHLH) Transcription Factors: bHLH proteins recognize and bind to E-box motifs (CANNTG) in the promoters of target genes.[26]

-

APETALA2/Ethylene Response Factor (AP2/ERF) Transcription Factors: These factors typically bind to GCC-box elements (GCCGCC).[28]

These transcription factors are often responsive to developmental cues and environmental stimuli, such as elicitor treatment or methyl jasmonate, allowing the plant to modulate alkaloid production in response to its needs.[7]

Visualizations

The following diagrams illustrate the key biosynthetic pathways and a general workflow for metabolic engineering.

Caption: Biosynthetic pathways from (S)-Reticuline to major alkaloids via (S)-Scoulerine.

Caption: General workflow for metabolic engineering of yeast for alkaloid production.

Conclusion

(S)-Scoulerine is a cornerstone of benzylisoquinoline alkaloid biosynthesis, providing the structural scaffold for a multitude of pharmacologically active compounds. Understanding the intricate enzymatic and regulatory networks that govern its formation and subsequent conversions is paramount for the successful development of microbial cell factories for the sustainable production of these valuable medicines. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals engaged in the exciting and rapidly advancing field of alkaloid biosynthesis and metabolic engineering. Continued research into the structure-function relationships of the key enzymes and the elucidation of the complete regulatory landscape will undoubtedly unlock new opportunities for the production of both known and novel alkaloid-based therapeutics.

References

- 1. Yeast transformation [protocols.io]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein and Enzyme Activity Assays Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. The analysis of enzyme progress curves by numerical differentiation, including competitive product inhibition and enzyme reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular characterization of berberine bridge enzyme genes from opium poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cooperativity and Specificity in Enzyme Kinetics: A Single-Molecule Time-Based Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Researchers engineer yeast to manufacture complex medicine [med.stanford.edu]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Studies on DNA-binding selectivity of WRKY transcription factors lend structural clues into WRKY-domain function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genome-Wide Identification and Characterization of WRKY Transcription Factors in Betula platyphylla Suk. and Their Responses to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 20. Brewer's yeast engineered to produce potential cancer drug | EurekAlert! [eurekalert.org]

- 21. Complete biosynthesis of noscapine and halogenated alkaloids in yeast [ouci.dntb.gov.ua]

- 22. Identification and expression of the WRKY transcription factors of Carica papaya in response to abiotic and biotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. med.nyu.edu [med.nyu.edu]

- 24. static.igem.wiki [static.igem.wiki]

- 25. Thomas Eng, PhD - Yeast Transformation [sites.google.com]

- 26. Characterization of the Promoter Region of Biosynthetic Enzyme Genes Involved in Berberine Biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molecular Cloning and Characterization of WRKY12, A Pathogen Induced WRKY Transcription Factor from Akebia trifoliata - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Transgenic and Mutation-Based Suppression of a Berberine Bridge Enzyme-Like (BBL) Gene Family Reduces Alkaloid Content in Field-Grown Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

Scoulerine: A Technical Guide to Its Traditional Medicinal Uses and Pharmacological Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Scoulerine, a protoberberine alkaloid found in various medicinal plants. It details the traditional uses of this compound-containing plants, presents quantitative data on its occurrence, outlines experimental protocols for its study, and illustrates its known signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid that serves as a crucial intermediate in the biosynthesis of other significant alkaloids like berberine, protopine, and sanguinarine.[1] It is found in a variety of plant species, particularly within the Papaveraceae and Fumariaceae families.[1][2] Traditionally, plants containing this compound have been used for centuries in various forms of traditional medicine to treat a wide range of ailments.[1][2] Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, revealing this compound's diverse biological activities, including its potential as an anti-inflammatory, anticancer, and neuroprotective agent.[1][3][4]

Traditional Medicinal Uses of this compound-Containing Plants

Several plant genera are known to contain this compound, with a rich history of use in traditional medicine. The most notable among these are Corydalis and Fumaria.

-

Corydalis (Yan Hu Suo): Various species of Corydalis, such as Corydalis yanhusuo, Corydalis dubia, and Corydalis cava, are staples in Traditional Chinese Medicine (TCM).[1][3][5] Traditionally, they have been used to treat pain, including chest pain, abdominal pain, and dysmenorrhea, as well as to invigorate blood circulation.[5] The analgesic and anti-inflammatory properties of Corydalis are attributed to its rich alkaloid content, including this compound.[5][6]

-

Fumaria (Fumitory): Species like Fumaria officinalis have a long history of use in European traditional medicine.[7] They have been traditionally employed to treat digestive and hepatobiliary disorders, skin conditions, and as a diuretic.[7][8] The therapeutic effects of Fumaria species are linked to their diverse profile of isoquinoline alkaloids, with this compound being a notable constituent.[7][9]

-

Lamprocapnos spectabilis (Bleeding Heart): The roots of this plant, which contain this compound, have been used in traditional medicine for conditions such as paralysis, strokes, bruises, and to improve blood circulation.[2]

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the reported quantitative data for this compound in selected plant species.

| Plant Species | Plant Part | This compound Content (mg/g of dry plant material) | Reference(s) |

| Lamprocapnos spectabilis | Root | 0.097 | [2] |

| Meconopsis cambrica | Herb | 0.005 | [2] |

It is important to note that the alkaloid content in plants can be influenced by various factors, including geographical location, climate, and harvest time.

Experimental Protocols

The study of this compound involves a series of experimental procedures, from extraction and isolation to pharmacological analysis. Below are detailed methodologies for key experiments.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from plant material.

-

Plant Material Preparation: The plant material (e.g., dried and powdered roots of Corydalis species) is the starting point.

-

Extraction:

-

Acid-Base Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

-

The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer is then basified with an alkali (e.g., ammonium hydroxide) to a pH of 9-10.

-

The alkaloids, now in their free base form, are extracted with a polar organic solvent (e.g., chloroform or ethyl acetate).

-

-

Purification:

-

The resulting alkaloid fraction is subjected to chromatographic techniques for purification.

-

Column chromatography using silica gel or alumina is a common first step.

-

Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

-

-

Identification: The purified this compound is identified using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with a reference standard.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

-

Standard Preparation: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions are then prepared by serial dilution to create a calibration curve.

-

Sample Preparation: A known weight of the dried plant extract is dissolved in a known volume of the mobile phase and filtered through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system consisting of acetonitrile and water (containing an acidifier like formic acid or a buffer like ammonium acetate) is commonly employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the calibration curve.[2][12]

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is used to evaluate the potential of this compound as an acetylcholinesterase inhibitor, relevant for Alzheimer's disease research.[3]

-

Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound at various concentrations).

-

Add the AChE enzyme solution and incubate.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

A known AChE inhibitor, such as galantamine, is used as a positive control.[13]

-

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound research.

References

- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory, Anti-bacterial and Anti-acetylcholinesterase Activities of two Isoquinoline Alkaloids-Scoulerine and Cheilanthifoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chalcogen.ro [chalcogen.ro]

- 10. "Phytochemical investigation of alkaloid fractions of Fumaria vaillanti" by MONIR MOHSENI, AZRA ATAIE AZIMI et al. [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Scoulerine's Interaction with GABAa Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine, a protoberberine alkaloid found in plants of the Corydalis and Croton genera, has garnered interest for its potential interactions with the central nervous system. This technical guide delves into the current understanding of this compound's role as a modulator of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the brain. While initial classifications have suggested a role as a GABAA receptor agonist, a closer examination of the available data indicates a more nuanced interaction, pointing towards positive allosteric modulation. This document provides a comprehensive summary of the existing quantitative data, detailed experimental protocols from key studies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the interaction of this compound and related compounds with the GABAA receptor.

| Compound | Assay Type | Ligand | System | Key Finding | Reference |

| This compound | Radioreceptor Assay | [³H]BMC | Rat brain membranes | 21-49% increase in specific binding | [1][2] |

| This compound | Fluorescence Correlation Spectroscopy | Muscimol-Alexa | Hippocampal neurons | ~27% increase in specific binding | [1][2] |

| l-Tetrahydropalmatine (l-THP) | Not specified | Not specified | Not specified | Positive allosteric modulator | [3] |

| Coreximine | Radioreceptor Assay | ³H-GABA | Not specified | Highest affinity among tested alkaloids | [4] |

Experimental Protocols

Radioreceptor Binding Assay

This protocol is based on the methodology described by Halbsguth et al. (2003) for assessing the influence of protoberberine alkaloids on the GABAA receptor.[1][2]

Objective: To determine the effect of this compound on the binding of a radiolabeled antagonist ([³H]bicu-culline methochloride, [³H]BMC) to GABAA receptors in rat brain membranes.

Materials:

-

Rat brain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]BMC (specific activity ~80 Ci/mmol)

-

This compound and other test compounds

-

Unlabeled GABA (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the brain membranes, is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: In test tubes, combine the membrane preparation, [³H]BMC (final concentration ~1-2 nM), and the test compound (this compound) at various concentrations. For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM). The total assay volume is typically 250 µL.

-

Incubation: Incubate the mixture at 4°C for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from free radioligand. Wash the filters three times with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on [³H]BMC binding. An increase in specific binding suggests a positive modulatory effect.

Fluorescence Correlation Spectroscopy (FCS)

This protocol is based on the methodology employed by Halbsguth et al. (2003) to investigate the modulation of GABAA receptor binding on living cells.[1][2]

Objective: To measure the effect of this compound on the binding of a fluorescently labeled agonist (muscimol-Alexa) to GABAA receptors on hippocampal neurons.

Materials:

-

Primary culture of hippocampal neurons

-

Muscimol-Alexa (fluorescently labeled GABAA agonist)

-

This compound

-

Confocal microscope equipped for FCS

Procedure:

-

Cell Culture: Culture primary hippocampal neurons on glass coverslips.

-

Labeling: Incubate the cultured neurons with a low nanomolar concentration of muscimol-Alexa (e.g., 7.5 nM) in the presence or absence of this compound (e.g., 7.5 nM).

-

FCS Measurement: Perform FCS measurements on the membrane of the hippocampal neurons using a confocal microscope. The laser is focused on a small, defined volume on the cell membrane, and the fluctuations in fluorescence intensity are recorded over time.

-

Data Analysis: Analyze the autocorrelation curve of the fluorescence fluctuations to determine the diffusion times and concentrations of the fluorescently labeled ligand-receptor complexes. An increase in the concentration of bound muscimol-Alexa in the presence of this compound indicates a positive modulatory effect on the receptor's binding affinity.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel.[5][6][7] Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl-).[5][6][7] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.[5][6][7] Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater Cl- influx for a given concentration of GABA.[3][8]

Radioreceptor Binding Assay Workflow

The following diagram illustrates the workflow for a typical radioreceptor binding assay to assess the affinity of a compound for the GABAA receptor.

Electrophysiological Functional Assay Workflow

Electrophysiological techniques, such as patch-clamp, are used to directly measure the functional effects of a compound on the GABAA receptor ion channel activity.

Discussion and Future Directions

The available evidence suggests that this compound acts as a positive allosteric modulator of the GABAA receptor, rather than a direct agonist. Studies have demonstrated that this compound can increase the binding of both a GABAA receptor antagonist ([³H]BMC) and an agonist (muscimol-Alexa), which is characteristic of positive allosteric modulation.[1][2] This is in contrast to a direct agonist, which would compete with other agonists for the same binding site.

The pharmacological profile of this compound appears to be similar to that of other tetrahydroprotoberberine alkaloids, such as l-tetrahydropalmatine, which has been more definitively characterized as a positive allosteric modulator of GABAA receptors.[3] The exact binding site of this compound on the GABAA receptor has not yet been elucidated.

Further research is required to fully characterize the interaction of this compound with the GABAA receptor. Specifically, functional electrophysiological studies are needed to determine this compound's effect on GABA-evoked currents, including its potency (EC50) and efficacy (Imax) as a modulator. Additionally, binding studies with a wider range of radioligands and receptor subtypes would help to pinpoint its binding site and selectivity. Understanding the precise mechanism of action of this compound will be crucial for evaluating its potential as a therapeutic agent for conditions involving dysregulation of the GABAergic system.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Positive cooperation of protoberberine type 2 alkaloids from Corydalis cava on the GABA(A) binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 4. Alkaloids from Croton flavens L. and their affinities to GABA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA receptor - Wikipedia [en.wikipedia.org]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Ethnobotanical Background of Scoulerine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine is a protoberberine isoquinoline alkaloid that serves as a crucial biosynthetic intermediate for a wide array of pharmacologically significant alkaloids, including berberine, sanguinarine, and noscapine.[1] Found in a variety of plant species, particularly within the Papaveraceae, Berberidaceae, Ranunculaceae, and Fumariaceae families, this compound itself exhibits a range of biological activities, attracting interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical background of this compound, detailing its presence in traditionally used medicinal plants, its pharmacological properties, and the experimental methodologies employed in its study.

Ethnobotanical Significance and Plant Sources

This compound is a constituent of numerous plants with a rich history in traditional medicine. The traditional uses of these plants often correlate with the known pharmacological activities of their constituent alkaloids, including this compound.

Key Plant Families and Species Containing this compound:

-

Papaveraceae (Poppy Family): This family is a prominent source of this compound.

-

Papaver somniferum (Opium Poppy): While renowned for its morphinan alkaloids, the opium poppy also produces this compound as a key intermediate in the biosynthesis of other alkaloids like sanguinarine and noscapine.[1] Traditional use of opium poppy for analgesia is well-documented.

-

Macleaya cordata (Plume Poppy): In traditional Chinese medicine, this plant is used to treat inflammation, skin diseases, and infections.[2] It contains a variety of isoquinoline alkaloids, with this compound being a precursor to sanguinarine and chelerythrine.[3][4]

-

Corydalis species: Several species of Corydalis are used in traditional medicine for pain relief and to treat various inflammatory conditions.[5][6][7]

-

Corydalis cava: Traditionally used as a sedative and for pain relief.[8]

-

Corydalis solida: Tubers of this plant contain a variety of benzylisoquinoline alkaloids, with protopine, corydaline, and allocryptopine being the most abundant.[9]

-

Corydalis yanhusuo: A well-known herb in traditional Chinese medicine for its analgesic properties.[10]

-

-

-

Fumariaceae (Fumitory Family):

-

Euphorbiaceae (Spurge Family):

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly between plant species, different parts of the plant, and even the developmental stage of the plant. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound.

Table 1: this compound and Related Alkaloid Content in Various Plant Species

| Plant Species | Plant Part | Alkaloid | Concentration (mg/g dry weight unless otherwise specified) | Reference |

| Papaver somniferum | Capsules | Morphine | 1.52 - 6.76 (mg/100g) | [17] |

| Papaver somniferum | Capsules | Codeine | 0.25 (mg/100g) | [17] |

| Papaver somniferum | Capsules | Papaverine | 0.29 (mg/100g) | [17] |

| Macleaya cordata | Aerial Part (May) | Sanguinarine | 4.091 | [5] |

| Macleaya cordata | Aerial Part (May) | Chelerythrine | 5.395 | [5] |

| Macleaya cordata | Roots (May) | Sanguinarine | 1.647 | [5] |

| Macleaya cordata | Roots (May) | Chelerythrine | 1.105 | [5] |

| Corydalis solida | Tuber | Protopine | 0.3399 (µg/g fresh weight) | [9] |

| Corydalis solida | Tuber | Corydaline | 0.2456 (µg/g fresh weight) | [9] |

| Corydalis solida | Tuber | Allocryptopine | 0.0957 (µg/g fresh weight) | [9] |

| Fumaria officinalis | Aerial Parts | Protopine | 0.351 - 0.366% | [14] |

Pharmacological Activities of this compound

This compound has demonstrated a range of pharmacological effects, with its anticancer properties being the most extensively studied.

Anticancer Activity

This compound exhibits potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[18]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of the intrinsic apoptotic pathway, characterized by:

-

Upregulation of p53: The tumor suppressor protein p53 is upregulated in response to this compound treatment, which can trigger apoptosis.[18]

-

Caspase Activation: this compound leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7), which are key enzymes in the apoptotic cascade.[18][19]

-

-

Cell Cycle Arrest: this compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[18]

-

Disruption of Microtubules: It has been shown to interfere with the microtubule network within cancer cells, which is crucial for cell division.[18]

Neurological Effects

This compound has been found to interact with neurotransmitter systems in the central nervous system.

-

GABA-A Receptor Modulation: Studies have indicated that this compound can act on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This interaction may contribute to sedative or anxiolytic effects.[20][21]

Experimental Protocols

Isolation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is a general guideline and may require optimization for specific plant matrices.

-

Sample Preparation:

-

Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

-

Extract a known weight of the powdered material (e.g., 1 g) with a suitable solvent, such as methanol or a methanol-water mixture, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve alkaloid extraction. Sonication or maceration can be used to enhance extraction efficiency.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][14]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[12][21]

-

Flow Rate: Typically around 1.0 mL/min.[12]

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and identification.[21]

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

In Vitro Anticancer Activity Assays

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[15][16][22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-Glo® 3/7 Assay for Caspase Activity

This luminescent assay measures the activity of the executioner caspases 3 and 7.[1][3][4][26][27]

-

Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Signaling Pathways and Molecular Mechanisms

This compound-Induced Apoptosis Signaling Pathway

References

- 1. jove.com [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 4. ulab360.com [ulab360.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corydalis: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 9. scirp.org [scirp.org]

- 10. GABA modulates neurotransmission in sinus node via stimulation of GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diverse alkaloids and biological activities of Fumaria (Papaveraceae): An ethnomedicinal group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review on ethnobotany, phytochemistry and pharmacology of Fumaria indica (Fumitory) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Modulation of GABA(A) receptors by natural products and the development of novel synthetic ligands for the benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bosterbio.com [bosterbio.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biologi.ub.ac.id [biologi.ub.ac.id]

- 26. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 27. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Chemoenzymatic Synthesis of Enantiopure (S)-Scoulerine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the chemoenzymatic synthesis of enantiopure (S)-Scoulerine, a bioactive benzylisoquinoline alkaloid. The strategy hinges on a key enzymatic kinetic resolution of racemic reticuline, catalyzed by the Berberine Bridge Enzyme (BBE). This approach combines the flexibility of chemical synthesis for the racemic precursor with the high enantioselectivity of a biocatalytic step, offering an efficient route to optically pure (S)-Scoulerine. Detailed protocols for the chemical synthesis of (±)-reticuline and its subsequent enzymatic resolution are provided, along with data presentation and workflow visualizations to aid in research and development.

Introduction

(S)-Scoulerine is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant benzylisoquinoline alkaloids, including berberine and sanguinarine. It has also demonstrated its own therapeutic potential as a sedative and muscle-relaxing agent.[1][2] The growing interest in the unique pharmacological properties of single-enantiomer drugs necessitates efficient and scalable methods for their production. Traditional chemical syntheses of enantiopure alkaloids are often multi-step, require harsh reaction conditions, and can result in low overall yields.[1][2] A chemoenzymatic approach circumvents many of these challenges by leveraging the inherent stereoselectivity of enzymes.

This application note details a robust chemoenzymatic strategy for producing enantiomerically pure (S)-Scoulerine. The core of this method is the kinetic resolution of chemically synthesized racemic reticuline using the FAD-dependent Berberine Bridge Enzyme (BBE) from Eschscholzia californica (California poppy).[1][3][4] BBE catalyzes the enantioselective oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," yielding (S)-Scoulerine.[1][3][4] The (R)-enantiomer of reticuline remains unreacted and can be isolated, allowing for the concurrent production of two valuable chiral molecules.[1]

Chemoenzymatic Synthesis Workflow

The overall strategy involves two main stages: the chemical synthesis of the racemic substrate, (±)-reticuline, followed by the enzymatic kinetic resolution to yield the desired (S)-Scoulerine.

Caption: Chemoenzymatic synthesis workflow for (S)-Scoulerine.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the key enzymatic resolution step.

| Substrate | Product | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) (%) |

| (±)-Reticuline | (S)-Scoulerine | ~50 | 47 | >97 |

| (±)-Reticuline | (R)-Reticuline | ~50 | 37 | >97 |

Data sourced from literature reports.[1][5]

Experimental Protocols

Part 1: Chemical Synthesis of Racemic Reticuline ((±)-Reticuline)

This protocol is a multi-step synthesis that culminates in the formation of racemic reticuline. A key step in this synthesis is the Bischler-Napieralski reaction to form the dihydroisoquinoline core.

Materials:

-

Isovanillin

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

3-Methoxyphenethylamine

-

3-Benzyloxyphenylacetic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Phosphoryl chloride (POCl₃) or Phosphorus pentachloride (PCl₅)

-

Acetonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

Protection of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups of the starting materials (e.g., isovanillin and a phenylacetic acid derivative) are protected, commonly as benzyl ethers, to prevent unwanted side reactions. This typically involves reaction with benzyl bromide in the presence of a base like potassium carbonate.[5][6]

-

Amide Formation: The protected phenylacetic acid derivative is converted to its corresponding acyl chloride using oxalyl chloride and a catalytic amount of DMF in an inert solvent like toluene. The resulting acyl chloride is then reacted with a protected phenethylamine (e.g., N-methyl-3-benzyloxy-4-methoxyphenethylamine) to form the β-arylethylamide precursor.

-

Bischler-Napieralski Cyclization: The amide precursor is cyclized using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) in a suitable solvent like acetonitrile.[7][8] This intramolecular electrophilic aromatic substitution reaction forms the 3,4-dihydroisoquinoline ring system.

-

Reduction of the Iminium Intermediate: The resulting cyclic iminium species is reduced to the corresponding tetrahydroisoquinoline. This can be achieved using a reducing agent like sodium borohydride in methanol.

-

Deprotection: The benzyl protecting groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield racemic reticuline.

-

Purification: The final product, (±)-reticuline, is purified by column chromatography on silica gel.

Part 2: BBE-Catalyzed Kinetic Resolution of (±)-Reticuline

This protocol describes the enzymatic resolution of the chemically synthesized racemic reticuline.

Materials:

-

(±)-Reticuline

-

Berberine Bridge Enzyme (BBE) from Eschscholzia californica (heterologously expressed, e.g., in Pichia pastoris)

-

Catalase (from bovine liver)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Toluene

-

Standard laboratory equipment for biphasic reactions and purification.

Procedure:

-

Preparation of the Reaction Mixture:

-

Prepare a potassium phosphate buffer (50 mM, pH 7.5).

-

In a suitable reaction vessel, create a biphasic system of toluene and the potassium phosphate buffer (e.g., 70:30 v/v).[1][5]

-

Add (±)-reticuline to the reaction mixture to a final concentration of, for example, 20 g/L.[1]

-

Add catalase to a final concentration of, for example, 5 g/L. Catalase is added to decompose the hydrogen peroxide byproduct of the BBE reaction, which can otherwise inactivate the enzyme.

-

Add BBE to a final concentration of, for example, 1 g/L.[1]

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous stirring to ensure adequate mixing of the two phases.

-

Monitor the reaction progress by a suitable analytical method, such as HPLC, until approximately 50% conversion of the starting material is reached. This typically takes around 24 hours.[1]

-

-

Work-up and Purification:

-

Once the reaction has reached ~50% conversion, stop the reaction by separating the organic and aqueous phases.

-

Acidify the aqueous phase with HCl and extract with an organic solvent to remove any remaining unreacted substrate.

-

Basify the aqueous phase with a base (e.g., NaOH) and extract the (S)-Scoulerine into an organic solvent like dichloromethane or ethyl acetate.

-

The organic phase containing the unreacted (R)-reticuline can be washed and concentrated.

-

Purify both (S)-Scoulerine and (R)-reticuline separately using column chromatography on silica gel. The enantiomeric excess of the products should be determined by chiral HPLC analysis.

-

Signaling Pathways and Logical Relationships

The chemoenzymatic process can be visualized as a logical flow from starting materials to the final enantiopure products.

Caption: Logical flow of the chemoenzymatic synthesis.

Conclusion

The chemoenzymatic synthesis of (S)-Scoulerine presented here offers a highly efficient and stereoselective alternative to purely chemical methods. By employing the Berberine Bridge Enzyme in a kinetic resolution of racemic reticuline, this approach provides access to enantiopure (S)-Scoulerine with high enantiomeric excess. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in natural product synthesis, biocatalysis, and drug development, facilitating the production of this important alkaloid for further investigation and application.

References

- 1. Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. Potassium Phosphate Buffer [novoprolabs.com]

- 3. studylib.net [studylib.net]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

Total Synthesis of Scoulerine and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the total synthesis of the protoberberine alkaloid, Scoulerine, and its analogues. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring protoberberine alkaloid and a key intermediate in the biosynthesis of numerous other isoquinoline alkaloids.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its potential as an anticancer agent. This compound has been shown to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis by interfering with microtubule structures and activating key signaling pathways.[1] This document details two primary synthetic routes to this compound: a classical chemical approach using the Bischler-Napieralski reaction and a modern chemoenzymatic method employing the berberine bridge enzyme (BBE).

Chemical Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of dihydroisoquinolines, which are key precursors to this compound.[2][3][4] The general strategy involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction to the tetrahydroisoquinoline core.

Experimental Protocol: Synthesis of Racemic this compound Precursor

This protocol details the synthesis of a racemic tetrahydroisoquinoline precursor which can be further elaborated to this compound.

Step 1: Amide Formation

-

To a solution of the desired phenylacetic acid derivative (1.0 eq) in dry toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to yield the crude acyl chloride.

-

Dissolve the corresponding N-methylphenethylamine (1.0 eq) in chloroform and add a 3% aqueous solution of sodium hydroxide.

-

Cool the mixture to 0°C in an ice bath.

-

Add the previously prepared acyl chloride to the biphasic mixture and stir vigorously at 0°C.

-

After the reaction is complete (monitored by TLC), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amide.

Step 2: Bischler-Napieralski Cyclization and Reduction

-

Dissolve the amide from Step 1 (1.0 eq) in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) to the solution.

-

Reflux the mixture until the starting material is consumed (monitored by TLC).[2]

-

Cool the reaction to room temperature and carefully quench with crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude dihydroisoquinoline in methanol and cool to 0°C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

-

Stir the reaction at room temperature until completion.

-

Remove the methanol under reduced pressure, add water, and extract the product with dichloromethane.

-

Dry the organic layer and concentrate to yield the racemic tetrahydroisoquinoline precursor. Yields for this two-step sequence are typically in the range of 85–97%.[2]

Quantitative Data for Bischler-Napieralski Route

| Step | Product | Typical Yield | Reference |

| Amide Formation | N-(2-phenylethyl)acetamide derivative | >90% | [2] |

| Cyclization & Reduction | Tetrahydroisoquinoline derivative | 85-97% | [2][5] |

Chemoenzymatic Synthesis of (S)-Scoulerine